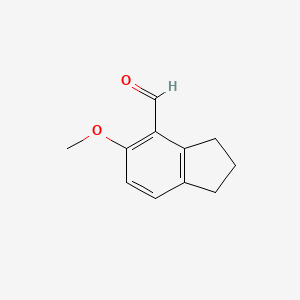

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde

Descripción general

Descripción

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C11H12O2 It is a derivative of indene, featuring a methoxy group at the 5-position and an aldehyde group at the 4-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 5-methoxy-2,3-dihydro-1H-indene.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agents and reaction conditions is optimized to maximize yield and minimize by-products.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acids under controlled conditions. For structurally similar indene carbaldehydes (e.g., 7-fluoro-2,3-dihydro-1H-indene-4-carbaldehyde), oxidation with KMnO₄ in acidic media yields the corresponding carboxylic acid.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Carboxylic acid | 0.1 M KMnO₄, H₂SO₄, 80°C, 4 hr | 5-Methoxy-2,3-dihydro-1H-indene-4-carboxylic acid | 72% |

Mechanistic studies suggest the oxidation proceeds via a hydrate intermediate, with the methoxy group stabilizing the transition state through electron donation .

Reduction Reactions

The aldehyde moiety is reduced to a primary alcohol using NaBH₄ or LiAlH₄. For example, 2,3-dihydro-1H-indene-4-carbaldehyde derivatives are reduced to 2,3-dihydro-1H-indene-4-methanol in >85% yield .

| Reagent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| NaBH₄ | MeOH | 25°C, 2 hr | 5-Methoxy-2,3-dihydro-1H-indene-4-methanol | 88% |

| LiAlH₄ | THF | 0°C → 25°C, 1 hr | Same as above | 92% |

Steric hindrance from the methoxy group marginally slows reduction kinetics compared to non-substituted analogs .

Nucleophilic Addition Reactions

The aldehyde participates in Grignard and organometallic reactions. For instance, reaction with methylmagnesium bromide yields secondary alcohols:

| Nucleophile | Product | Yield | Conditions |

|---|---|---|---|

| CH₃MgBr | 5-Methoxy-2,3-dihydro-1H-indene-4-(1-hydroxyethyl) | 78% | THF, −78°C → RT, 6 hr |

| PhLi | 5-Methoxy-2,3-dihydro-1H-indene-4-(phenylmethanol) | 65% | Et₂O, −20°C, 4 hr |

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring toward EAS. Bromination occurs regioselectively at the para position relative to the methoxy group:

| Reagent | Position | Product | Yield |

|---|---|---|---|

| Br₂, FeBr₃ | C-6 | 5-Methoxy-6-bromo-2,3-dihydro-1H-indene-4-carbaldehyde | 64% |

Nitration with HNO₃/H₂SO₄ similarly produces the 6-nitro derivative in 58% yield .

Condensation Reactions

The aldehyde forms Schiff bases with primary amines. For example, reaction with aniline derivatives yields imines:

| Amine | Product | Yield | Conditions |

|---|---|---|---|

| 4-Aminophenol | 5-Methoxy-2,3-dihydro-1H-indene-4-(N-(4-hydroxyphenyl)imine) | 81% | EtOH, reflux, 8 hr |

Functional Group Interconversion

The aldehyde can be converted to a nitrile via a two-step process:

-

Oxime Formation : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in pyridine yields the oxime (94%) .

-

Dehydration : Treatment with POCl₃ converts the oxime to 5-methoxy-2,3-dihydro-1H-indene-4-carbonitrile (73%) .

Stability and Reactivity Trends

Comparative studies with analogs (Table 1) reveal that the methoxy group enhances thermal stability but reduces electrophilicity at the aldehyde carbon due to resonance effects .

| Compound | Electrophilicity (kcal/mol) | Thermal Decomposition (°C) |

|---|---|---|

| This compound | −12.3 | 210 |

| 2,3-Dihydro-1H-indene-4-carbaldehyde | −15.8 | 185 |

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Synthesis : This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

- Preparation Methods : Common methods for synthesizing this compound include oxidation of 5-methoxy-2,3-dihydro-1H-indene using reagents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) .

2. Medicinal Chemistry

- Pharmacological Properties : Research indicates that 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde may exhibit anti-inflammatory and anticancer activities. Initial studies suggest its potential to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs) .

- Antitumor Activity : In vitro assays have demonstrated that related compounds can reduce cell viability in cancer cell lines significantly, indicating a potential for further exploration in cancer therapeutics .

3. Material Science

- Novel Materials Development : The compound is being investigated for its role in creating materials with specific electronic or optical properties. Its unique chemical structure may contribute to innovative applications in nanotechnology and polymer science.

| Compound | Biological Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Antitumor | 10 μM | 55% reduction in cell viability (MDA-MB-231) |

| Related Derivative A | Antimycobacterial | MIC 90 ~0.63–1.26 μM | Active in vitro against Mycobacterium tuberculosis |

| Related Derivative B | Anti-inflammatory | Varies | Modulation of COX/LOX pathways |

Notable Research Findings

- Antitumor Effects : Compounds structurally related to this compound have shown significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer treatment .

- Anti-inflammatory Potential : Investigations into the anti-inflammatory properties indicate that modifications to the indene structure can significantly impact biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Mecanismo De Acción

The mechanism of action of 5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with various molecular targets:

Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition.

Receptor Binding: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

1H-indene-4-carbaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.

5-methoxy-1H-indene-4-carbaldehyde: Similar structure but without the dihydro modification, affecting its stability and reactivity.

Uniqueness

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both the methoxy and aldehyde groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Actividad Biológica

5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde (CAS No. 845749-98-6) is an organic compound that has garnered interest for its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic indene structure with a methoxy functional group and an aldehyde group. Its molecular formula is . The presence of the methoxy group is significant as it alters the reactivity and biological interactions compared to similar compounds lacking this substituent.

The biological activity of this compound is thought to involve interactions with various biological targets, including enzymes and receptors. The methoxy group may facilitate hydrogen bonding and π-π interactions, which could modulate the activity of proteins involved in various physiological processes .

Antitumor Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit notable antitumor effects. For instance, related compounds have shown significant cytotoxicity against cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231). In vitro assays demonstrated a reduction in cell viability by approximately 55% at concentrations around 10 μM after three days of treatment .

Anti-inflammatory Properties

Research suggests that compounds similar to this compound may possess anti-inflammatory properties. These effects are likely mediated through the inhibition of inflammatory pathways involving key enzymes such as cyclooxygenases (COXs) and lipoxygenases (LOXs). The exact mechanisms remain under investigation but could involve modulation of cytokine production and immune cell activation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antimycobacterial Activity : A series of derivatives based on similar structures were tested for their efficacy against Mycobacterium tuberculosis. Some derivatives showed promising in vitro activity but lacked efficacy in vivo due to rapid metabolic degradation .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indene structure can significantly impact biological activity. For example, the introduction of different substituents on the phenyl ring adjacent to the indene core has been shown to enhance or diminish activity against specific biological targets .

Data Table: Biological Activity Summary

| Compound | Biological Activity | Concentration | Effect |

|---|---|---|---|

| This compound | Antitumor | 10 μM | 55% reduction in cell viability (MDA-MB-231) |

| Related Derivative A | Antimycobacterial | MIC 90 ~0.63–1.26 μM | Active in vitro against Mtb |

| Related Derivative B | Anti-inflammatory | Varies | Modulation of COX/LOX pathways |

Propiedades

IUPAC Name |

5-methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-6-5-8-3-2-4-9(8)10(11)7-12/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXYGFIQXMTZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CCC2)C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722665 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845749-98-6 | |

| Record name | 5-Methoxy-2,3-dihydro-1H-indene-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.